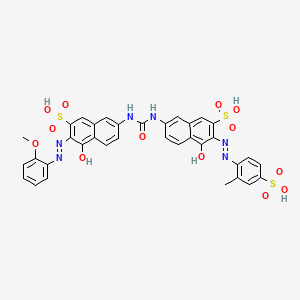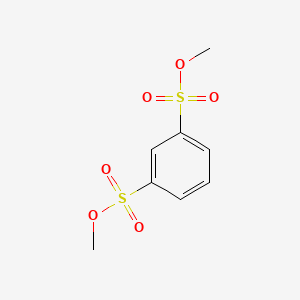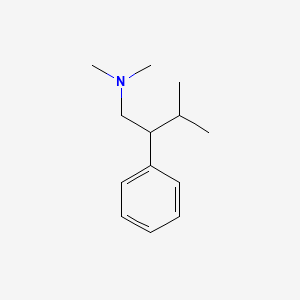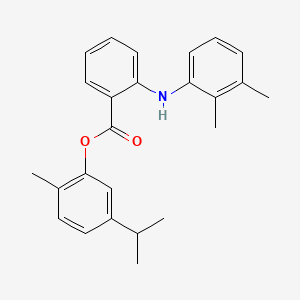phosphanium bromide CAS No. 33895-27-1](/img/structure/B14692895.png)
[(Phenanthren-3-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenanthren-3-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C33H26BrP. It is a bromide salt of a phosphonium cation, characterized by its white crystalline appearance. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenanthren-3-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with phenanthren-3-ylmethyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization from suitable solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
On an industrial scale, the production of (Phenanthren-3-yl)methylphosphanium bromide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Phenanthren-3-yl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Wittig Reaction Conditions: The reaction is usually carried out in the presence of a strong base like butyllithium or sodium amide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wittig reaction typically yields alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(Phenanthren-3-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used to deliver molecules to specific cell components due to its lipophilic nature.
Industry: It serves as a phase transfer catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (Phenanthren-3-yl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
(Phenanthren-3-yl)methylphosphanium bromide can be compared with other similar compounds such as:
Methyltriphenylphosphonium bromide: This compound is also used in the Wittig reaction but lacks the phenanthren-3-yl group, making it less versatile in certain synthetic applications.
Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a phenanthren-3-yl group, affecting its reactivity and applications.
Benzyltriphenylphosphonium bromide: Contains a benzyl group, offering different reactivity patterns compared to the phenanthren-3-yl group.
The uniqueness of (Phenanthren-3-yl)methylphosphanium bromide lies in its phenanthren-3-yl group, which provides distinct reactivity and applications in organic synthesis.
Propiedades
Número CAS |
33895-27-1 |
|---|---|
Fórmula molecular |
C33H26BrP |
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
phenanthren-3-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-13-29(14-5-1)34(30-15-6-2-7-16-30,31-17-8-3-9-18-31)25-26-20-21-28-23-22-27-12-10-11-19-32(27)33(28)24-26;/h1-24H,25H2;1H/q+1;/p-1 |
Clave InChI |
JERIEAMCCMWQNV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=CC4=CC=CC=C43)C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


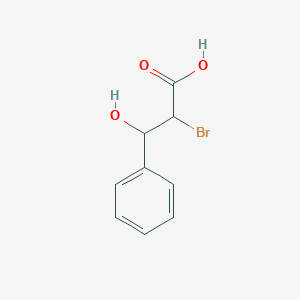

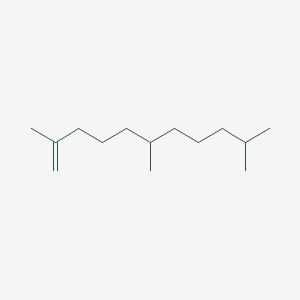


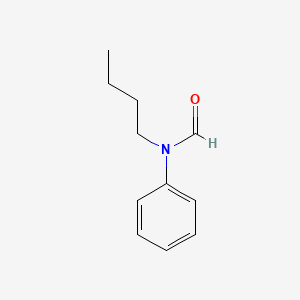

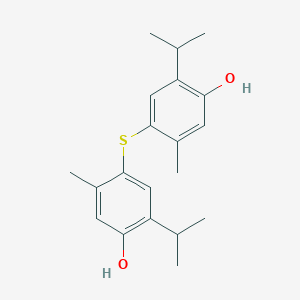
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
